Phenolphthalein Disodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

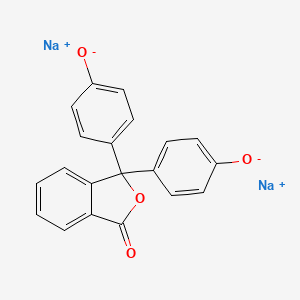

Phenolphthalein Disodium Salt, also known as this compound, is a chemical compound with the molecular formula C20H12Na2O4. It is a derivative of phenolphthalein, a well-known pH indicator. This compound is characterized by its two sodium ions and its ability to form a stable salt with phenolphthalein, enhancing its solubility in water.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenolphthalein Disodium Salt typically involves the reaction of phenolphthalein with sodium hydroxide. The reaction proceeds as follows:

- Dissolve phenolphthalein in a suitable solvent such as ethanol.

- Add an aqueous solution of sodium hydroxide to the phenolphthalein solution.

- Stir the mixture at room temperature until the reaction is complete.

- The resulting product is this compound, which can be isolated by filtration and dried under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The process involves:

- Using large reactors to mix phenolphthalein and sodium hydroxide.

- Controlling the reaction temperature and pH to ensure complete conversion.

- Employing filtration and drying techniques to obtain the final product in a pure form.

化学反応の分析

Types of Reactions

Phenolphthalein Disodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones and related derivatives.

Substitution: Various substituted phenolphthalein derivatives.

科学的研究の応用

Phenolphthalein Disodium Salt has numerous applications in scientific research:

Chemistry: Used as a pH indicator in titrations and other analytical procedures.

Biology: Employed in biochemical assays to monitor pH changes.

Medicine: Investigated for its potential use in drug formulations and as a diagnostic tool.

Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.

作用機序

The mechanism of action of Phenolphthalein Disodium Salt involves its ability to undergo reversible ionization. In acidic conditions, the compound exists in a non-ionized form, while in basic conditions, it ionizes to form a colored species. This property makes it an effective pH indicator. The molecular targets and pathways involved include interactions with hydrogen ions and changes in the electronic structure of the compound.

類似化合物との比較

Similar Compounds

Phenolphthalein: The parent compound, used as a pH indicator.

Bromothymol Blue: Another pH indicator with a different color change range.

Methyl Orange: A pH indicator with a distinct color change in acidic and basic conditions.

Uniqueness

Phenolphthalein Disodium Salt is unique due to its enhanced solubility in water compared to phenolphthalein. This property makes it more suitable for applications requiring aqueous solutions. Additionally, its stability and distinct color change make it a valuable tool in various scientific and industrial applications.

生物活性

Phenolphthalein disodium salt, chemically represented as C20H12Na2O4, is a derivative of phenolphthalein that exhibits notable biological activity. This compound is primarily recognized for its role as a pH indicator in various chemical applications, but it also possesses significant biological implications, particularly in pharmacology and toxicology.

This compound is a weak acid that dissociates in solution, resulting in a color change depending on the pH level. It turns pink in basic conditions (pH 8.3 to 14) and becomes colorless in acidic or highly alkaline environments. The compound's ability to change color is due to the structural transformations it undergoes during protonation and deprotonation processes .

The dissociation constants (pKa) of phenolphthalein are critical for understanding its behavior in biological systems. The pKa values are approximately 9.05, 9.50, and 12, indicating its transition from a neutral to anionic form as pH increases . This property is exploited not only in laboratory settings but also in the formulation of laxatives, where its laxative effects have been documented since the early 20th century .

Laxative Properties

Phenolphthalein has historically been used as an active ingredient in laxatives due to its stimulating effect on intestinal motility. Its mechanism involves the irritation of the intestinal mucosa, leading to increased peristalsis . However, concerns regarding its safety have emerged, particularly its classification as a potential carcinogen by the International Agency for Research on Cancer (IARC) . This has led to regulatory scrutiny and a decline in its use in over-the-counter laxatives.

Antitumor Activity

Recent studies have indicated that phenolphthalein may exhibit antitumor properties. Research has shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound could suppress tumor growth by modulating signaling pathways related to cell cycle regulation and apoptosis .

Forensic Applications

In forensic science, this compound serves as a valuable reagent for detecting alkaline substances. Its ability to produce a distinct pink color in alkaline conditions allows forensic experts to confirm the presence of specific chemicals at crime scenes . The compound's stability and ease of use make it an essential tool in forensic investigations.

Case Studies and Research Findings

Case Study: Laxative Use and Safety Concerns

A retrospective analysis of laxative formulations containing phenolphthalein revealed a correlation between prolonged use and adverse gastrointestinal effects. The study highlighted the need for alternative compounds with safer profiles for chronic use .

Research Findings: Antitumor Activity

A series of experiments conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10-100 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways, suggesting potential therapeutic applications in oncology .

Data Table: Biological Activities of this compound

特性

CAS番号 |

518-51-4 |

|---|---|

分子式 |

C20H12Na2O4 |

分子量 |

362.3 g/mol |

IUPAC名 |

disodium;2-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |

InChI |

InChI=1S/C20H14O4.2Na/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24;;/h1-12,21H,(H,23,24);;/q;2*+1/p-2 |

InChIキー |

HAWFSFZXNWBZRU-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)[O-])C(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

518-51-4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenolphthalein disodium salt interact with β-cyclodextrin and what structural changes occur?

A1: this compound interacts with β-cyclodextrin through a unique binding mode. ¹H and ¹³C NMR spectroscopy studies in a mixture of dimethyl sulfoxide and deuterium oxide reveal that the aryl residue of the phenolphthalein lactone dianion penetrates the β-cyclodextrin cavity. [] This penetration is facilitated by the two phenolate anions positioned on the rim of the β-cyclodextrin, which modulate the binding interaction. [] This interaction disrupts the typical quinone-phenolate structure of the red-colored phenolphthalein dianion, causing it to adopt a flattened conformation on the β-cyclodextrin rim. [] Essentially, the lactone dianion acts as an induced transition-state analogue, mimicking the transition state of the red phenolphthalein dianion during its enantiomerization in solution. []

Q2: What is the significance of the structural changes observed in the this compound - β-cyclodextrin complex?

A2: The observed structural changes suggest that β-cyclodextrin can trap a specific transient form of this compound, the lactone dianion. [] This trapping is significant because it provides insight into the dynamic behavior of phenolphthalein in solution and highlights the ability of β-cyclodextrin to encapsulate and stabilize specific molecular conformations. This type of interaction has implications for understanding molecular recognition processes and developing novel drug delivery systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。